molecular formula C8H5BrN2O2 B1440979 3-bromo-4-methyl-5-nitrobenzonitrile CAS No. 1082041-95-9

3-bromo-4-methyl-5-nitrobenzonitrile

Cat. No.: B1440979
CAS No.: 1082041-95-9
M. Wt: 241.04 g/mol
InChI Key: BCEZUDAZGZYEIW-UHFFFAOYSA-N
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Description

Benzonitrile, 3-bromo-4-methyl-5-nitro- is a type of benzonitrile which is a nitrile compound used for proteomics research and as a pharmaceutical intermediate . It is also used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .


Synthesis Analysis

The synthesis of this compound involves the reaction of an alkyl halide with nitrite ions . For instance, 4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of potassium hydroxide to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H6BrN . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically nucleophilic aromatic substitution reactions . For example, 4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .

Scientific Research Applications

Organic Synthesis and Material Science

Benzonitrile derivatives are crucial intermediates in organic synthesis, contributing to the development of pharmaceuticals, agrochemicals, and materials with specific properties. The presence of bromo, methyl, and nitro groups in "3-bromo-4-methyl-5-nitrobenzonitrile" offers reactive sites for further chemical modifications, enabling the synthesis of complex molecules.

  • Synthetic Methodologies : A wide array of synthetic routes utilize benzonitrile derivatives for constructing heterocyclic compounds, which are prevalent in drugs and agrochemicals. These methodologies include cycloaddition reactions, where nitrile oxides react with alkenes to form isoxazolines, showcasing the versatility of nitrile derivatives in accessing diverse chemical structures (Easton et al., 1994).

  • Environmental Applications : Some benzonitrile derivatives have shown potential in environmental applications, such as in wastewater management. They can act as biocatalysts, facilitating the degradation of toxic compounds, thus contributing to environmental remediation efforts. For instance, certain bacteria capable of hydrolyzing nitrile compounds have been explored for their ability to degrade benzonitrile, highlighting the environmental relevance of these compounds (Sulistinah & Riffiani, 2018).

  • Phosphor Materials for LEDs : In the realm of material science, nitride and oxynitride phosphors, including those derived from benzonitrile, have garnered attention for their applications in solid-state lighting, such as white light-emitting diodes (LEDs). These materials offer advantages in terms of luminescence properties and stability under operating conditions, underscoring the importance of benzonitrile derivatives in developing advanced materials (Xie & Hirosaki, 2007).

  • High Energy Materials : The structural features of benzonitrile derivatives make them suitable candidates for high-energy density materials. Their application in this field is driven by the need for materials that offer a balance between energy content and stability, catering to both military and civilian needs (Hanafi et al., 2019).

Mechanism of Action

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The future directions for this compound involve its use in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . This suggests potential applications in the field of coordination chemistry and catalysis.

Biochemical Analysis

Biochemical Properties

Benzonitrile, 3-bromo-4-methyl-5-nitro-, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to various biochemical effects .

Cellular Effects

The effects of benzonitrile, 3-bromo-4-methyl-5-nitro-, on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism. Additionally, it can induce oxidative stress in cells, leading to alterations in cellular functions .

Molecular Mechanism

At the molecular level, benzonitrile, 3-bromo-4-methyl-5-nitro-, exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, affecting their catalytic activity. This inhibition can result in the accumulation of substrates and the formation of toxic metabolites. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzonitrile, 3-bromo-4-methyl-5-nitro-, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular functions, such as sustained oxidative stress and chronic activation of stress response pathways .

Dosage Effects in Animal Models

The effects of benzonitrile, 3-bromo-4-methyl-5-nitro-, vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity, characterized by elevated liver enzymes and histopathological changes. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

Benzonitrile, 3-bromo-4-methyl-5-nitro-, is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of benzonitrile, 3-bromo-4-methyl-5-nitro-, within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of benzonitrile, 3-bromo-4-methyl-5-nitro-, is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. Additionally, its localization to mitochondria can influence mitochondrial function and induce oxidative stress .

Properties

IUPAC Name

3-bromo-4-methyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-5-7(9)2-6(4-10)3-8(5)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEZUDAZGZYEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291950
Record name 3-Bromo-4-methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-95-9
Record name 3-Bromo-4-methyl-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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